1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione
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Description
1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-disubstituted arylthiazoles, have been shown to exhibit trypanocidal activity, suggesting that they may target trypanosoma brucei .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with muscarinic receptors . This interaction could potentially lead to a range of physiological effects, including changes in heart rate and blood pressure .
Biochemical Pathways
Given the potential interaction with muscarinic receptors, it’s plausible that this compound could influence cholinergic signaling pathways . These pathways play crucial roles in various physiological processes, including heart rate regulation and smooth muscle contraction.
Pharmacokinetics
The lipophilic nature of similar compounds suggests that they may be well-absorbed and distributed throughout the body .
Result of Action
Similar compounds have been found to produce sympathoinhibitory, hypotensive, and antihypertensive effects . These effects suggest that the compound could potentially lower blood pressure and heart rate.
Properties
IUPAC Name |
1-phenyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]butane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c28-22(19-7-3-1-4-8-19)11-12-23(29)27-15-13-26(14-16-27)17-21-18-30-24(25-21)20-9-5-2-6-10-20/h1-10,18H,11-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGTVGJCCLTWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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